molecular formula C11H12Cl3N B13329713 4-(3,4,5-Trichlorophenyl)piperidine

4-(3,4,5-Trichlorophenyl)piperidine

Cat. No.: B13329713
M. Wt: 264.6 g/mol
InChI Key: VSEWXYZCISEIEV-UHFFFAOYSA-N
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Description

4-(3,4,5-Trichlorophenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trichlorophenyl)piperidine typically involves the reaction of 3,4,5-trichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trichlorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3,4,5-Trichlorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trichlorophenyl)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12Cl3N

Molecular Weight

264.6 g/mol

IUPAC Name

4-(3,4,5-trichlorophenyl)piperidine

InChI

InChI=1S/C11H12Cl3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2

InChI Key

VSEWXYZCISEIEV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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